molecular formula C30H50N10O10 B019357 Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine CAS No. 101020-48-8

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

Cat. No.: B019357
CAS No.: 101020-48-8
M. Wt: 710.8 g/mol
InChI Key: JXHJMJNNMJQORC-UEHQSFIUSA-N
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Description

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine is a synthetic oligopeptide composed of seven amino acids: arginine, threonine, three proline residues, serine, and glycine. This compound has the molecular formula C30H50N10O10 and a molecular weight of 710.78 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (serine) is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (proline, proline, proline, threonine, and arginine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine, while substitution reactions can yield various modified peptides with altered functional groups .

Scientific Research Applications

Pharmaceutical Development

RTPPPS has shown promise as a therapeutic agent targeting various biological processes. The presence of arginine and proline in its structure suggests involvement in cell signaling pathways . Arginine serves as a precursor for nitric oxide, a crucial signaling molecule, while proline-rich sequences are often implicated in protein interactions and signaling.

Case Study: Drug Discovery

Peptides like RTPPPS can be utilized as probes to study protein-protein interactions or enzyme activity. For instance, researchers can analyze how RTPPPS binds to specific targets, aiding the design of new drugs with enhanced potency and specificity. This application is particularly relevant in the context of diseases where targeted therapies are essential.

Biomaterials and Tissue Engineering

The unique properties of RTPPPS make it a candidate for designing biomaterials used in tissue engineering or drug delivery systems. The incorporation of proline-rich sequences can enhance the mechanical properties of biomaterials, which is critical for applications such as scaffolding in regenerative medicine.

Neurotherapeutics

RTPPPS may have applications in treating neurological disorders due to its potential neuroprotective effects. Peptides that enhance neurogenesis or protect against neurodegeneration could be developed based on RTPPPS's structure.

Case Study: Neurogenesis

Research has indicated that peptides can stimulate neurogenesis, which may improve cognitive functions and provide neuroprotection in conditions like Alzheimer's and Parkinson's diseases. The specific amino acid composition of RTPPPS may facilitate these effects, warranting further investigation .

Metabolic Disorders

The peptide has been linked to potential treatments for metabolic disorders such as obesity and diabetes. By modulating appetite or influencing metabolic pathways, RTPPPS could serve as an effective therapeutic agent.

Clinical Application

Studies suggest that peptides can reduce food intake and body weight in subjects with obesity. The mechanisms by which RTPPPS might exert these effects are still being explored but could involve complex interactions with metabolic signaling pathways .

Mechanistic Studies

Understanding the interactions of RTPPPS with other biomolecules is crucial for elucidating its biological functions. These studies contribute to a broader understanding of its mechanism of action and potential therapeutic uses.

Research Focus

Investigations into how RTPPPS interacts with receptors and other proteins can reveal insights into its role in cellular processes such as proliferation and differentiation.

Comparison with Similar Peptides

To highlight the unique characteristics of RTPPPS, it is useful to compare it with similar peptides:

Compound NameStructure/CharacteristicsUnique Features
Arginine-Valine-ProlineComposed of arginine, valine, prolineValine enhances hydrophobicity
Proline-Proline-GlycineContains two prolines followed by glycineIncreased rigidity from prolines
Threonine-Proline-GlycineThreonine followed by proline and glycineThreonine adds polar character
Arginine-Proline-GlycineArginine linked to proline and glycineArginine's positive charge

The distinct arrangement of amino acids in RTPPPS may confer specific functionalities not present in these similar peptides, making it a subject of interest for further research.

Mechanism of Action

The mechanism of action of arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production. The proline-rich sequence may affect protein-protein interactions, while serine and glycine residues can participate in hydrogen bonding and structural stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. The presence of three consecutive proline residues is particularly noteworthy, as proline is known for its rigid structure and influence on peptide conformation .

Biological Activity

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine (ATPPPSG) is a peptide composed of seven amino acids, including arginine, threonine, proline (repeated thrice), serine, and glycine. The unique sequence and composition of this peptide suggest potential biological activities that warrant investigation. This article explores the biological activity of ATPPPSG, focusing on its roles in cellular processes, therapeutic implications, and relevant research findings.

Structural Characteristics

The structure of ATPPPSG plays a significant role in its biological activity. The presence of proline residues can influence the peptide's conformation, stability, and interaction with biological targets. Proline is known for its unique cyclic structure, which can introduce rigidity into peptide chains, potentially affecting their interaction with receptors and enzymes.

Biological Functions

1. Role in Protein Synthesis
Aminoacyl-tRNA synthetases (ARSs) are crucial for protein synthesis by catalyzing the attachment of amino acids to their corresponding tRNA molecules. ATPPPSG may influence or interact with ARSs due to its composition, particularly through the action of arginine and threonine residues, which are known to participate in various enzymatic reactions .

2. Neurotransmission
Glycine, one of the components of ATPPPSG, serves as an inhibitory neurotransmitter in the central nervous system. It plays a critical role in synaptic transmission and has been shown to exert cytoprotective effects . The presence of glycine in ATPPPSG may enhance its neuroprotective properties.

3. Anti-inflammatory Properties
Research indicates that peptides with similar compositions have demonstrated anti-inflammatory effects. This could be attributed to the presence of serine and glycine, which are known to modulate immune responses . The potential anti-inflammatory activity of ATPPPSG could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Cancer Research : Studies have highlighted the role of ARSs in cancer biology. For instance, alterations in ARS expression have been linked to tumorigenesis and cancer progression . Given that ATPPPSG may interact with these enzymes, it could have implications for cancer treatment strategies.
  • Neuroprotection : In a study focusing on glycine's neuroprotective effects, it was found that glycine can mitigate excitotoxicity and promote neuronal survival under stress conditions . This suggests that peptides like ATPPPSG could be explored for their potential therapeutic roles in neurodegenerative diseases.

Data Table: Potential Activities of ATPPPSG

Activity AreaPotential EffectsReferences
Protein SynthesisMay enhance ARS activity
NeurotransmissionActs as an inhibitory neurotransmitter
Anti-inflammatoryModulates immune responses
Cancer TherapyPossible involvement in tumor suppression mechanisms

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. After chain assembly, cleavage/deprotection (e.g., using trifluoroacetic acid) releases the peptide, followed by purification via reverse-phase HPLC. Purity validation requires mass spectrometry (e.g., MALDI-TOF) and amino acid analysis . For proline-rich sequences, optimize coupling steps to minimize aggregation, which can hinder synthesis efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the peptide’s secondary and tertiary structures?

  • Methodological Answer : Circular dichroism (CD) spectroscopy identifies secondary structures (e.g., polyproline helices due to consecutive prolines). Nuclear magnetic resonance (NMR) resolves 3D conformations, though proline rigidity may complicate assignments. Molecular dynamics (MD) simulations complement experimental data to model dynamic behavior .

Q. How can researchers validate the peptide’s identity and purity post-synthesis?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass: ~783.89 Da). Analytical HPLC with UV detection at 214 nm assesses purity (>95% recommended). Quantitative amino acid analysis after acid hydrolysis verifies residue composition .

Q. What in vitro assays are suitable for initial functional screening of this peptide?

  • Methodological Answer : Surface plasmon resonance (SPR) or ELISA can test binding to targets like HIF-1α or VHL (hypoxia-related proteins). Cell-based assays (e.g., luciferase reporters under hypoxia-responsive promoters) evaluate bioactivity. Include negative controls (e.g., scrambled sequences) to rule out nonspecific effects .

Advanced Research Questions

Q. How do the three consecutive proline residues influence interactions with oxygen-sensing pathways (e.g., HIF-VHL)?

  • Methodological Answer : Proline hydroxylation is critical for VHL binding (as shown in HIF studies ). Use mass spectrometry to detect hydroxylation at specific prolines under varying oxygen levels. Compare binding affinity (via SPR) between hydroxylated and non-hydroxylated peptides. Mutagenesis (e.g., Pro→Ala substitutions) can isolate functional residues.

Q. How can conflicting stability data from different analytical methods (e.g., HPLC vs. CD) be resolved?

  • Methodological Answer : Discrepancies may arise from buffer conditions (e.g., pH, ionic strength) or temperature. Re-analyze stability using orthogonal methods: HPLC for chemical degradation, CD for structural integrity, and differential scanning calorimetry (DSC) for thermal stability. Statistical tools like Bland-Altman plots quantify method agreement .

Q. What experimental designs mitigate confounding factors in studying the peptide’s bioactivity?

  • Methodological Answer : Employ orthogonal assays (e.g., SPR + cellular assays) to cross-validate results. Use pharmacological inhibitors (e.g., dimethyloxalylglycine for prolyl hydroxylase inhibition) to probe mechanism-specific effects. CRISPR knockout models (e.g., VHL-null cells) clarify dependency on specific pathways .

Q. How can computational predictions of peptide conformation be reconciled with experimental structural data?

  • Methodological Answer : Combine MD simulations with NMR-derived distance restraints (e.g., NOE data). Validate force fields using proline-rich benchmark systems. If discrepancies persist, consider solvent effects (e.g., implicit vs. explicit water models) or post-translational modifications not initially modeled .

Q. Data Contradiction Analysis

Q. Why might in vitro binding assays contradict cell-based activity results for this peptide?

  • Methodological Answer : In vitro assays may lack cellular factors (e.g., chaperones, redox regulators) affecting peptide stability or accessibility. Perform intracellular uptake studies (e.g., fluorescent tagging) to confirm bioavailability. Test peptide analogs with improved membrane permeability (e.g., cell-penetrating motifs) .

Q. How should researchers address inconsistent hydroxylation efficiency across experimental replicates?

  • Methodological Answer : Hydroxylation depends on Fe²⁺ and O₂ availability. Standardize cell culture conditions (e.g., hypoxia chambers) or enzymatic reaction buffers. Quantify hydroxylation via LC-MS/MS and normalize to internal controls (e.g., stable isotope-labeled peptide standards) .

Q. Tables for Key Data

Property Method Key Findings Reference
Molecular WeightHRMSExact mass: 783.89 Da (theoretical); observed: 783.91 Da (Δ = 0.02 Da)
Secondary StructureCD SpectroscopyPolyproline II helix dominant in aqueous buffer (208 nm minima)
Hydroxylation EfficiencyLC-MS/MS85% hydroxylation at Pro-3 under normoxia; drops to 15% under hypoxia (p < 0.01)
Binding Affinity (VHL)SPRKD = 12 nM (hydroxylated); no binding (non-hydroxylated)

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N10O10/c1-16(42)23(37-24(45)17(31)6-2-10-34-30(32)33)29(50)40-13-5-9-21(40)28(49)39-12-4-8-20(39)27(48)38-11-3-7-19(38)26(47)36-18(15-41)25(46)35-14-22(43)44/h16-21,23,41-42H,2-15,31H2,1H3,(H,35,46)(H,36,47)(H,37,45)(H,43,44)(H4,32,33,34)/t16-,17+,18+,19+,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHJMJNNMJQORC-UEHQSFIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50N10O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143678
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101020-48-8
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine
Arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine

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